molecular formula C7H5FN2O B1343658 5-fluoro-1H-indazol-3-ol CAS No. 885519-12-0

5-fluoro-1H-indazol-3-ol

Cat. No.: B1343658
CAS No.: 885519-12-0
M. Wt: 152.13 g/mol
InChI Key: IHVNEPLDGLYBCE-UHFFFAOYSA-N
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Description

5-fluoro-1H-indazol-3-ol is a heterocyclic compound that has gained increasing attention in recent years due to its potential applications in various fields of research and industry. It is a compound with the molecular formula C7H5FN2O .


Synthesis Analysis

The synthesis of 1H-indazoles, including this compound, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its melting point ranges from 119 to 125 °C, and it has a predicted boiling point of 274.9±13.0 °C . The molecular weight of the compound is 136.13 g/mol .

Scientific Research Applications

1. Development of Biheteroaryl Fluorophores

Research by Cheng et al. (2016) explored the creation of a library of biheteroaryl fluorophores through palladium-catalyzed oxidative C-H/C-H cross-coupling. This method enabled the synthesis of Indazo-Fluors, which demonstrate full-color emissions and high quantum yields. Significantly, the study identified a near-infrared (NIR) dye, specifically lighting up mitochondria in living cells, offering potential for in vivo mitochondria imaging due to its superior photostability and low cytotoxicity (Cheng et al., 2016).

2. Inhibitors for d-Amino Acid Oxidase (DAAO)

Szilágyi et al. (2018) investigated 1H-indazol-3-ol derivatives, including 6-fluoro-1H-indazol-3-ol, as inhibitors for d-amino acid oxidase (DAAO). This enzyme is a target in schizophrenia treatment, and the study identified nanomolar inhibitors, which could potentially contribute to new drug candidates (Szilágyi et al., 2018).

3. Synthesis and Properties of 5-Haloindazoles

A study by Schmidt et al. (2007) focused on the synthesis and properties of 5-fluoro-substituted 1,2-dimethyl indazolium-3-carboxylates. These compounds, representing pseudo-cross-conjugated heterocyclic mesomeric betaines, were observed to decarboxylate upon heating, yielding 5-halo-1,2-dimethyl-indazol-3-ylidenes. This process offers insights into the chemical behavior and potential applications of these compounds (Schmidt et al., 2007).

4. Antitumor Activity of 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide

Hao et al. (2017) synthesized and evaluated the antitumor properties of a compound incorporating a 5-fluoro-1H-indazol-3-ol derivative. The study demonstrated the compound's ability to inhibit the proliferation of some cancer cell lines, suggesting its potential in cancer research (Hao et al., 2017).

Safety and Hazards

5-fluoro-1H-indazol-3-ol is harmful if swallowed and may cause skin and eye irritation as well as respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .

Future Directions

Given the wide range of pharmacological activities exhibited by indazole-containing compounds, there is considerable interest in developing synthetic approaches to these heterocycles with better biological activities . The future of 5-fluoro-1H-indazol-3-ol research may involve further exploration of its potential applications in various fields of research and industry.

Biochemical Analysis

Biochemical Properties

5-fluoro-1H-indazol-3-ol plays a crucial role in biochemical reactions, primarily through its interactions with enzymes and proteins involved in cellular signaling pathways. One of the key enzymes that this compound interacts with is the receptor-interacting protein kinase 2 (RIP2 kinase). This interaction is highly selective and potent, leading to the inhibition of RIP2 kinase activity . Additionally, this compound has been shown to interact with various other biomolecules, including members of the Bcl2 family, which are involved in the regulation of apoptosis . These interactions highlight the compound’s potential as a therapeutic agent in modulating cell death and survival pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, such as those from lung, prostate, and hepatoma origins, this compound exhibits significant antiproliferative activity . This compound influences cell function by inducing apoptosis and affecting the cell cycle, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway . Furthermore, this compound impacts cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of RIP2 kinase, which plays a pivotal role in inflammatory signaling pathways . This inhibition leads to the suppression of downstream signaling events, ultimately reducing inflammation. Additionally, this compound interacts with the Bcl2 family of proteins, promoting apoptosis in cancer cells . These binding interactions and enzyme inhibitions are critical for the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiproliferative and pro-apoptotic effects, further supporting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects without notable toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dose optimization in therapeutic applications. Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, emphasizing the need for careful dosage management in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may contribute to its overall biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . The transport and distribution mechanisms are essential for ensuring that this compound reaches its intended sites of action within the body.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is critical for its interactions with target biomolecules and the subsequent modulation of cellular processes. Understanding the subcellular distribution of this compound is vital for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

5-fluoro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVNEPLDGLYBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646294
Record name 5-Fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-12-0
Record name 5-Fluoro-1,2-dihydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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